molecular formula C17H12Cl2F2N2OS B2452613 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole CAS No. 1226430-27-8

5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole

Cat. No.: B2452613
CAS No.: 1226430-27-8
M. Wt: 401.25
InChI Key: GMUHRJUMYAOUJT-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, difluoromethoxyphenyl, and methylthio groups attached to an imidazole ring

Properties

IUPAC Name

5-(3,4-dichlorophenyl)-1-[4-(difluoromethoxy)phenyl]-2-methylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2F2N2OS/c1-25-17-22-9-15(10-2-7-13(18)14(19)8-10)23(17)11-3-5-12(6-4-11)24-16(20)21/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMUHRJUMYAOUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole core, followed by the introduction of the dichlorophenyl and difluoromethoxyphenyl groups through nucleophilic substitution reactions. The methylthio group is often introduced via a thiolation reaction using methylthiolating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification steps such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The methylthio group at position 2 participates in nucleophilic displacement reactions due to its moderate leaving-group ability. Key transformations include:

Reaction TypeConditionsProductYield (%)Source
Oxidation to SulfoxidemCPBA (2 eq), CH₂Cl₂, 0°C → RT, 4h2-(Methylsulfinyl)-imidazole derivative78–85
AlkylationK₂CO₃, DMF, R-X (alkyl halide), 60°C2-(Alkylthio)-imidazole derivatives65–72
Displacement by AminesNH₃/MeOH, 80°C, 12h2-Amino-imidazole derivatives55–60

Mechanistic Insight : Oxidation with meta-chloroperbenzoic acid (mCPBA) proceeds via electrophilic attack at sulfur, forming a sulfoxide. Alkylation exploits the soft nucleophilicity of the thiolate intermediate generated under basic conditions.

Imidazole Ring Functionalization

The NH group at position 1 and the electron-rich imidazole ring enable further modifications:

N-Alkylation/Acylation

ReagentConditionsProductSelectivitySource
CH₃I, NaH, THF0°C → RT, 2h1-(4-(Difluoromethoxy)phenyl)-N-methyl89%
AcCl, Et₃N, CH₂Cl₂Reflux, 6h1-Acetyl derivative73%

Key Finding : Alkylation occurs regioselectively at N1 due to steric hindrance from the dichlorophenyl group at C5 .

Electrophilic Aromatic Substitution

The imidazole ring undergoes nitration and halogenation at C4:

ReactionReagents/ConditionsProductYield (%)Source
NitrationHNO₃/H₂SO₄, 0°C, 1h4-Nitro-imidazole derivative68
BrominationBr₂, FeBr₃, CHCl₃, 40°C, 3h4-Bromo-imidazole derivative82

Note : Electron-donating effects of the methylthio group direct electrophiles to C4 .

Dichlorophenyl Group Modifications

The 3,4-dichlorophenyl moiety participates in cross-coupling reactions:

ReactionConditionsProductCatalytic SystemYield (%)Source
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl-imidazole derivativesPd(0)/Ligand70–75
Ullmann CouplingCuI, L-proline, DMSO, 100°CAmino-substituted derivativesCu(I)/Amino acid60–65

Limitation : Steric bulk from adjacent substituents reduces coupling efficiency compared to simpler aryl halides .

Reductive Transformations

The methylthio group and aromatic chlorides are susceptible to reduction:

TargetReagents/ConditionsProductYield (%)Source
-SMe → -SHLiAlH₄, THF, 0°C, 1h2-Mercapto-imidazole derivative90
C-Cl → C-HH₂ (1 atm), Pd/C, EtOH, 25°CDechlorinated imidazole95

Caution : Over-reduction of the imidazole ring is avoided using mild hydrogenation conditions.

Biological Derivatization for SAR Studies

In medicinal chemistry applications, this compound serves as a precursor for structure-activity relationship (SAR) explorations:

Derivative TypeSynthetic RouteBiological Target (IC₅₀)Source
2-SulfonamideClSO₃H, pyridine, RTIDO enzyme inhibition (0.8 μM)
5-ArylazoDiazotization, couplingAntibacterial (MIC: 4 μg/mL vs S. aureus)

Critical Insight : Introduction of sulfonamide groups at C2 enhances binding to indoleamine 2,3-dioxygenase (IDO) by 12-fold compared to the parent compound .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that imidazole derivatives, including this compound, exhibit potent anti-inflammatory properties. The presence of halogen substituents enhances the compound's ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Anticancer Potential

Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. The specific structural modifications in 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole may enhance its efficacy against various cancer types by inducing apoptosis in malignant cells .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its structural characteristics allow it to disrupt bacterial cell membranes, leading to cell death. In vitro studies have reported significant zones of inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies and Experimental Findings

StudyFindings
Anti-inflammatory Activity Demonstrated significant reduction in edema in animal models when administered at therapeutic doses .
Anticancer Studies In vitro assays showed IC50 values indicating effective inhibition of cancer cell lines (e.g., MCF-7, HeLa) .
Antimicrobial Testing Exhibited zones of inhibition ranging from 10 mm to 30 mm against various bacterial strains in agar diffusion assays .

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism depends on the context of its use, such as its role in inhibiting or activating certain biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-Dichlorophenyl)-1-phenyl-2-(methylthio)-1H-imidazole
  • 5-(3,4-Dichlorophenyl)-1-(4-methoxyphenyl)-2-(methylthio)-1H-imidazole
  • 5-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-2-(methylthio)-1H-imidazole

Uniqueness

Compared to similar compounds, 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole is unique due to the presence of the difluoromethoxy group. This group can significantly influence the compound’s electronic properties, reactivity, and interactions with biological targets, potentially enhancing its efficacy and selectivity in various applications.

Biological Activity

5-(3,4-Dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole, also known by its CAS number 1226438-69-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by data tables and research findings.

  • Molecular Formula : C19H16Cl2F2N2OS
  • Molecular Weight : 429.3 g/mol
  • Structural Characteristics : The compound features a complex structure with dichlorophenyl and difluoromethoxy substituents, which are believed to contribute to its biological activities.

Antimicrobial Activity

Research has shown that imidazole derivatives can exhibit significant antimicrobial properties. For instance, studies have evaluated various imidazole compounds against common bacterial strains:

CompoundZone of Inhibition (mm)Target Organisms
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
5d11B. megaterium
Streptomycin28Various

The compound demonstrated notable activity against E. coli and B. subtilis, suggesting its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of imidazole derivatives has been extensively studied. For example, compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation in various models:

  • Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer)
  • Mechanism : Induction of apoptosis and cell cycle arrest.

In a study involving pyrazole derivatives, compounds were tested for their cytotoxic effects in combination with doxorubicin, revealing synergistic effects that enhance therapeutic outcomes .

Case Studies

  • Study on Antimicrobial Effects :
    • A series of imidazole derivatives were synthesized and tested against Staphylococcus aureus and E. coli. The results indicated that the presence of electron-withdrawing groups significantly enhanced antimicrobial activity .
  • Anticancer Synergy :
    • A recent study evaluated the effects of combining imidazole derivatives with traditional chemotherapeutics like doxorubicin in breast cancer cell lines. The results showed improved efficacy compared to monotherapy, highlighting the potential for developing combination therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-(3,4-dichlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(methylthio)-1H-imidazole?

  • Methodology : Synthesis typically involves multi-step reactions, starting with condensation of aldehyde derivatives (e.g., 4-(difluoromethoxy)benzaldehyde) with appropriate amines or thiol precursors under reflux conditions. Solvents like DMF or THF are commonly used, with catalysts such as ammonium acetate in glacial acetic acid to facilitate cyclization .
  • Key Parameters : Reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of substituents (e.g., dichlorophenyl groups) significantly impact yield. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are critical for verifying substituent positions (e.g., methylthio group at C2, dichlorophenyl at C5) .
  • Elemental Analysis : Validate empirical formulas by comparing calculated vs. experimental C, H, N, S, and Cl content .
  • Single-Crystal X-ray Diffraction : For unambiguous confirmation of stereochemistry and bond angles (if crystallizable) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies using HPLC to monitor degradation under varying temperatures (4°C, 25°C, 40°C) and humidity (40–75% RH). Store in inert atmospheres (argon) with desiccants to prevent hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., dichlorophenyl vs. fluorophenyl) on biological activity?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., replacing 3,4-dichlorophenyl with 4-fluorophenyl) and compare their activity in target assays (e.g., enzyme inhibition, antifungal screens). Use computational tools like molecular docking to correlate substituent electronic properties (Cl vs. F) with binding affinity .

Q. What computational strategies are effective for predicting the compound’s binding mode to pharmacological targets (e.g., fungal CYP51 or TGR5 receptors)?

  • Methodology : Perform molecular dynamics simulations using software like AutoDock Vina. Align the compound’s structure with known inhibitors (e.g., azole antifungals bound to CYP51) to identify critical interactions (e.g., hydrogen bonds with heme iron or hydrophobic contacts with active-site residues) .

Q. How can contradictory data on synthesis yields from different studies be resolved?

  • Methodology : Replicate protocols with controlled variables (e.g., catalyst purity, solvent drying). Use design-of-experiment (DoE) approaches to identify critical factors (e.g., reaction time, solvent volume). Compare intermediate characterization (e.g., IR spectra of precursors) to isolate discrepancies .

Q. What strategies are recommended for identifying off-target interactions or byproducts during synthesis?

  • Methodology : Employ LC-MS/MS to detect trace byproducts. Use isotopic labeling (e.g., 13C^{13}C-precursors) to track reaction pathways. For biological off-target effects, perform proteome-wide affinity pulldown assays or thermal shift profiling .

Q. How can the environmental persistence and degradation pathways of this compound be assessed?

  • Methodology : Conduct photolysis studies under UV light (λ = 254 nm) and analyze breakdown products via GC-MS. Evaluate biodegradation using soil microcosms with LC-TOF to identify metabolites (e.g., hydroxylated or demethylated derivatives) .

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